2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile oxide. The benzofuran ring can be constructed via a cyclization reaction of a phenol derivative with an appropriate alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the sulfonation and amination reactions .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on different biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)oxazole: Similar in structure but lacks the sulfonamide group.
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Contains an imidazole ring instead of an oxadiazole ring.
(2-Bromophenyl)diphenylphosphine: Features a phosphine group instead of a sulfonamide group.
Uniqueness
The uniqueness of 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and sulfonamide groups allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20BrN3O4S |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C21H20BrN3O4S/c1-4-25(5-2)30(26,27)14-10-11-18-16(12-14)13(3)19(28-18)21-23-20(24-29-21)15-8-6-7-9-17(15)22/h6-12H,4-5H2,1-3H3 |
InChI Key |
VKCLMOFNQDEPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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